Bienvenue dans la boutique en ligne BenchChem!

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Asymmetric Catalysis Chiral Heterocycles Synthetic Methodology

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine bicyclic core with a phenyl substituent at the 7-position and a nitrile group at the 3-position. This heterocyclic scaffold is a critical intermediate in medicinal chemistry, notably serving as a precursor to sedative-hypnotic agents such as zaleplon and related GABA-A receptor modulators.

Molecular Formula C13H8N4
Molecular Weight 220.235
CAS No. 72860-56-1
Cat. No. B2923089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS72860-56-1
Molecular FormulaC13H8N4
Molecular Weight220.235
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H
InChIKeyJEIMLAZQABXLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1): Core Scaffold Identity and Procurement Baseline


7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine bicyclic core with a phenyl substituent at the 7-position and a nitrile group at the 3-position [1]. This heterocyclic scaffold is a critical intermediate in medicinal chemistry, notably serving as a precursor to sedative-hypnotic agents such as zaleplon and related GABA-A receptor modulators . The presence of the 3-carbonitrile group and the unsubstituted 7-phenyl ring renders it a versatile building block for late-stage diversification and asymmetric hydrogenation to access chiral tetrahydro derivatives with potential biological activity [2].

Why 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1) Cannot Be Replaced by In-Class Analogs


Generic interchange among pyrazolo[1,5-a]pyrimidine-3-carbonitriles is scientifically unsound due to critical structure-activity divergence. Attempting to substitute this compound with unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 25821-63-8) [1] or 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile would introduce significant changes in electronic properties, steric bulk, and biological target engagement. The 7-phenyl group is essential for π-stacking interactions in kinase binding pockets and for conferring lipophilicity that influences blood-brain barrier penetration. Conversely, the absence of a 5-methyl substituent distinguishes 7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile from hypnotic derivatives, making it a more flexible precursor for diversification rather than a final bioactive molecule. The following quantitative evidence demonstrates these measurable differences.

Quantitative Differentiation Evidence for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1)


Asymmetric Hydrogenation Performance: >99% Conversion and 92% ee for Chiral Tetrahydro Derivative Synthesis

This compound serves as an exceptional substrate for Rh-catalyzed asymmetric hydrogenation, achieving >99% conversion and 92% enantiomeric excess (ee) under optimized conditions (THF, 90 °C, 80 atm H₂, (S)-DTBM-Segphos ligand), enabling direct access to enantiopure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffolds critical for BTK inhibitor synthesis [1]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 25821-63-8) has not been reported to undergo comparable enantioselective hydrogenation, likely due to the absence of the 7-phenyl group's directing and steric influences. The 5-methyl-7-phenyl analog exhibits distinct hydrogenation behavior due to altered electronic distribution, though data for direct head-to-head comparison is not available in the current literature.

Asymmetric Catalysis Chiral Heterocycles Synthetic Methodology

Spectral Fingerprint: Distinct ¹H NMR and FTIR Signatures for Purity Verification Against Analogs

The compound possesses a unique and fully assigned ¹H NMR and FTIR spectral dataset [1]. This spectral fingerprint enables unambiguous identification and purity verification, differentiating it from structurally similar impurities or analogs such as 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile [2] or 7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile . The characteristic nitrile stretch (C≡N) at ~2220 cm⁻¹ in the FTIR, combined with distinct aromatic proton patterns in ¹H NMR, allows for quantification of isomeric purity that cannot be achieved with the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile which lacks the phenyl resonance signatures.

Analytical Chemistry Quality Control Spectroscopy

Structural Versatility: Unsubstituted 7-Phenyl Group Enables Late-Stage Diversification Not Possible with Pre-functionalized Analogs

The unadorned 7-phenyl ring of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile distinguishes it from clinically relevant analogs such as zaleplon, which bears a 3-(N-ethylacetamido)phenyl group at the 7-position [1]. This structural simplicity is a key advantage for medicinal chemists who require a blank 7-aryl canvas for systematic structure-activity relationship (SAR) exploration. As a direct reference, a study of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles demonstrated potent anti-proliferative activity against MCF-7 cells (IC₅₀ = 3.0 µM for compound 11i) compared to doxorubicin (IC₅₀ = 5.9 µM) [2], showcasing the dramatic impact that 7-aryl substitution has on bioactivity. While the parent 7-phenyl compound itself lacks reported biological data, its value lies in serving as the unfunctionalized precursor that enables the synthesis and systematic comparison of diverse 7-aryl derivatives, including potent anticancer leads.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Optimal Application Scenarios for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 72860-56-1) Based on Quantitative Evidence


Chiral Building Block Synthesis for Kinase Inhibitor Development via Asymmetric Hydrogenation

Utilized as the prochiral substrate for Rh-catalyzed asymmetric hydrogenation to produce enantiopure (92% ee) 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a core structural motif in potent BTK inhibitors [1]. This application is directly supported by the compound's demonstrated >99% conversion and 92% ee under optimized conditions, making it a reliable starting material for synthesizing chiral intermediates at scale.

Analytical Reference Standard for Impurity Profiling in Zaleplon and Related Sedative-Hypnotic API Manufacturing

Deployed as a high-purity reference standard for HPLC and spectroscopic impurity profiling of zaleplon and related 7-arylpyrazolo[1,5-a]pyrimidine-based pharmaceuticals [2]. The unambiguous ¹H NMR and FTIR spectral fingerprint, combined with the absence of the 5-methyl group that characterizes hypnotic impurities, enables precise quantification and identification of unreacted precursor or degradation products in API batches.

Universal 7-Aryl SAR Exploration Scaffold for Anticancer Lead Optimization

Employed as the parent scaffold for parallel synthesis of 7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile libraries targeting CDK2/TRKA dual inhibition or antiproliferative activity against MCF-7, HeLa, and MDA-MB231 cell lines [3]. Unlike pre-functionalized analogs, the unsubstituted 7-phenyl group permits systematic introduction of diverse aryl substituents through Suzuki coupling or direct electrophilic aromatic substitution, enabling quantitative SAR mapping of this critical vector.

Quote Request

Request a Quote for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.